3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
3-methyl-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-8-4-6-15-10(8)11(14)13-9-3-2-5-12-7-9;/h4,6,9,12H,2-3,5,7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTYGFNIPDMBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-methylthiophene-2-carboxylic acid with piperidin-3-ylamine under specific conditions to form the carboxamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Core Structure : Thiophene vs. benzo[b]thiophene influences aromatic stacking and binding pocket interactions. Benzo[b]thiophene derivatives exhibit enhanced planarity and lipophilicity .
- Substituents : Halogens (Cl, Br) at the 7-position in benzo[b]thiophene analogs improve receptor subtype selectivity (e.g., β2* vs. β4* nAChRs) .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles
Key Findings :
- Receptor Specificity : Br-PBTC demonstrates subtype selectivity for β2/β4 nAChRs, attributed to its 7-bromo substitution and piperidine moiety .
- Therapeutic Diversification : Despite structural similarities, applications range from Alzheimer’s (quinuclidine-based analogs) to oncology (piperidinylmethyl derivatives) .
Solubility and Crystallinity
- Hydrochloride salts dominate for improved aqueous solubility.
- Solvate forms (e.g., isopropanol, acetone) are reported for quinuclidine analogs, impacting formulation stability .
Structure–Activity Relationship (SAR) Insights
Biological Activity
3-methyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with a piperidine moiety and a carboxamide functional group. Its chemical structure can be represented as follows:
where represent the number of respective atoms in the molecular formula. The presence of the thiophene and piperidine rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a related compound showed an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR), indicating potent inhibitory effects on bacterial growth .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | DNA gyrase | 31.64 |
| Compound B | DHFR | 2.67 |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values for various derivatives have ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting their effectiveness in inhibiting bacterial growth .
Anticancer Activity
The compound's potential anticancer activity has also been explored. A study indicated that piperidine derivatives could induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like bleomycin . The mechanism involves the inhibition of IKKb, which plays a crucial role in cancer progression.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | Activity Level |
|---|---|---|
| Piperidine Derivative A | FaDu (hypopharyngeal) | High |
| Piperidine Derivative B | Various (breast, lung) | Moderate |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of thiophene derivatives, it was found that compounds similar to this compound displayed significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .
- Cancer Treatment : A multi-targeted approach was adopted to assess the efficacy of piperidine derivatives against various cancer types. The results indicated that these compounds not only inhibited tumor growth but also exhibited low cytotoxicity levels, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
